molecular formula C13H21N3O B6437143 6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2549015-96-3

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Cat. No. B6437143
CAS RN: 2549015-96-3
M. Wt: 235.33 g/mol
InChI Key: WIRHZTADJODBLH-UHFFFAOYSA-N
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Description

The compound “6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine” is a type of heterocyclic derivative . It has been found to have potential therapeutic applications .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves reactions with key intermediates . For instance, a Diels–Alder reaction between a key intermediate and another compound led to the formation of a correspondent compound . Another study showed a series of pyrimidinamine derivatives were designed and synthesized using a template according to bioisosterism .


Chemical Reactions Analysis

Chemical reactions involving pyrimidines can be highly regioselective . For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to favor the formation of C-4 substituted products .

Scientific Research Applications

Anticancer Applications

Diazines, including pyrimidines, are reported to exhibit anticancer properties . They are used in the modulation of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have been reported to have antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for various infections.

Antiparasitic Applications

Pyrimidine derivatives have also been found to have antiparasitic properties . This suggests potential uses in the treatment of diseases caused by parasites.

Cardiovascular Applications

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . This suggests they could be used in the treatment of various cardiovascular conditions.

Anti-Inflammatory and Analgesic Applications

Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic activities . This suggests potential uses in the treatment of pain and inflammation.

Antidiabetic Applications

Pyrimidine derivatives have been reported to have antidiabetic properties . This suggests potential uses in the treatment of diabetes.

Antiviral Applications

Pyrimidine derivatives have been reported to have anti-HIV properties . This suggests potential uses in the treatment of HIV and other viral infections.

Other Applications

In addition to the above, pyrimidine derivatives have been reported to have a range of other biological activities, including diuretic , antitumor , antifilarial , DNA topoisomerase II inhibitors , antitubercular agents , antimalarial and antiplasmodial properties.

Mechanism of Action

While the exact mechanism of action for “6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine” is not specified in the retrieved sources, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

Future research could focus on further exploring the therapeutic potential of “6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine” and similar compounds. This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to confirm the potential therapeutic applications of these compounds .

properties

IUPAC Name

6-ethyl-N-methyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-11-8-13(15-10-14-11)16(2)9-12-6-4-5-7-17-12/h8,10,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRHZTADJODBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

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